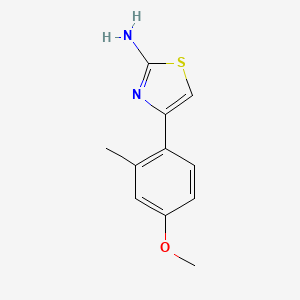![molecular formula C9H17ClN4O2S B13582400 1-[1-(1H-pyrazole-4-sulfonyl)piperidin-4-yl]methanamine hydrochloride](/img/structure/B13582400.png)
1-[1-(1H-pyrazole-4-sulfonyl)piperidin-4-yl]methanamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[1-(1H-pyrazole-4-sulfonyl)piperidin-4-yl]methanamine hydrochloride is a chemical compound with the molecular formula C9H16N4O2S·HCl and a molecular weight of 280.78 g/mol . This compound is characterized by the presence of a pyrazole ring, a piperidine ring, and a sulfonyl group, making it a versatile molecule in various chemical reactions and applications.
Méthodes De Préparation
One common method involves the reaction of 1H-pyrazole-4-sulfonyl chloride with piperidine-4-methanamine under controlled conditions . The reaction is usually carried out in the presence of a base such as triethylamine and an organic solvent like dichloromethane. The final product is then purified and converted to its hydrochloride salt form.
Analyse Des Réactions Chimiques
1-[1-(1H-pyrazole-4-sulfonyl)piperidin-4-yl]methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfone derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride to obtain amine derivatives.
Applications De Recherche Scientifique
1-[1-(1H-pyrazole-4-sulfonyl)piperidin-4-yl]methanamine hydrochloride has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 1-[1-(1H-pyrazole-4-sulfonyl)piperidin-4-yl]methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
1-[1-(1H-pyrazole-4-sulfonyl)piperidin-4-yl]methanamine hydrochloride can be compared with other similar compounds, such as:
1-[1-(1H-pyrazole-4-sulfonyl)piperidin-3-yl]methanamine hydrochloride: This compound has a similar structure but with a different position of the piperidine ring, leading to different chemical and biological properties.
1-Methyl-1H-pyrazole-4-sulfonyl chloride: This compound contains a methyl group instead of the piperidine ring, resulting in different reactivity and applications.
1-Methylpyrazole-4-boronic acid pinacol ester: This compound has a boronic acid ester group, making it useful in Suzuki-Miyaura coupling reactions.
The uniqueness of this compound lies in its specific combination of functional groups, which allows for a wide range of chemical reactions and applications.
Propriétés
Formule moléculaire |
C9H17ClN4O2S |
|---|---|
Poids moléculaire |
280.78 g/mol |
Nom IUPAC |
[1-(1H-pyrazol-4-ylsulfonyl)piperidin-4-yl]methanamine;hydrochloride |
InChI |
InChI=1S/C9H16N4O2S.ClH/c10-5-8-1-3-13(4-2-8)16(14,15)9-6-11-12-7-9;/h6-8H,1-5,10H2,(H,11,12);1H |
Clé InChI |
BERXYEDZIOECDO-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCC1CN)S(=O)(=O)C2=CNN=C2.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl[2-(1-methylazetidin-3-yl)ethyl]aminedihydrochloride](/img/structure/B13582319.png)
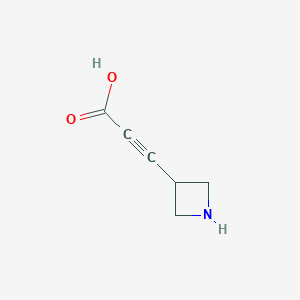

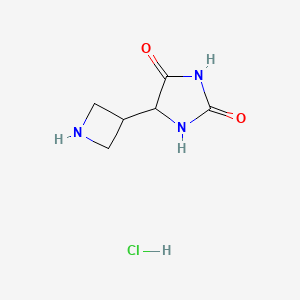
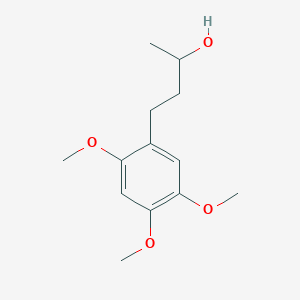

![2-{6-[2-(2-Methoxyethoxy)ethyl]-10,13-dioxa-4,6-diazatricyclo[7.4.0.0,3,7]trideca-1(9),2,4,7-tetraen-5-yl}ethan-1-aminedihydrochloride](/img/structure/B13582362.png)
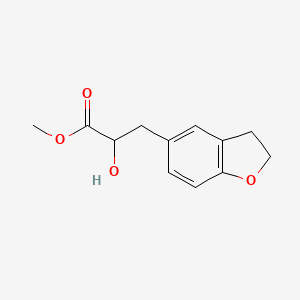
![3-(8-Methoxy-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)propan-1-amine](/img/structure/B13582372.png)
![1-[2-Iodo-4-(trifluoromethyl)phenyl]methanaminehydrochloride](/img/structure/B13582377.png)
![6-Piperazin-1-ylimidazo[1,2-a]pyridine](/img/structure/B13582378.png)
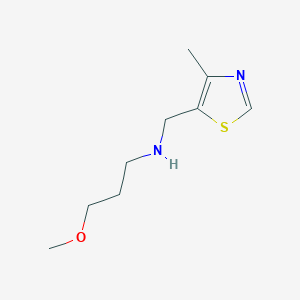
![3-[(Tert-butoxy)methyl]azetidine](/img/structure/B13582392.png)
